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Compound of Interest

Compound Name: Progabide

Cat. No.: B1679169 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential guidance for designing and troubleshooting clinical trials for

Progabide, a GABA receptor agonist for the treatment of epilepsy.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Progabide?

Progabide is an analogue and prodrug of gamma-aminobutyric acid (GABA).[1] It functions as

a non-selective GABA receptor agonist, targeting both GABA-A and GABA-B receptors.[1]

Progabide and its active metabolites, including progabide acid, increase GABAergic inhibitory

neurotransmission, which helps to reduce neuronal hyperexcitability associated with seizures.

[1]

Q2: What are the key pharmacokinetic parameters to consider when designing a trial?

Progabide is administered orally and reaches peak plasma levels in 2 to 3 hours.[1] Its

elimination half-life is approximately 10 to 12 hours.[1] Researchers should be aware that

Progabide can interact with other anti-seizure medications. For instance, it has been observed

to reduce the clearance of phenytoin and phenobarbital, potentially requiring dose adjustments

of these concomitant drugs.

Q3: What are the most common adverse events observed in Progabide clinical trials?
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Common side effects are generally mild and transient. These include drowsiness, insomnia,

and nausea. Less frequently, side effects such as somnolence, tremors, dry mouth, and issues

with equilibrium have been reported. A more significant but less common adverse event is

hepatotoxicity, indicated by elevated liver enzymes, which has necessitated the withdrawal of

the drug in some patients. Regular monitoring of liver function is therefore crucial during clinical

trials.

Q4: What are typical starting doses and titration schedules for Progabide in clinical trials?

In add-on therapy trials for therapy-resistant epilepsy, daily doses of around 30 mg/kg have

been used. One study reported an average daily dose of 2100 mg in patients with intractable

complex partial seizures. Another trial in severe epilepsy used doses ranging from 19.3 to 36

mg/kg/day. Titration should be gradual to minimize side effects. For instance, a crossover

between placebo and Progabide can be performed over 3-4 days.

Troubleshooting Guides
Issue: High Placebo Response Rate in a Trial

Problem: A high placebo response rate can mask the true efficacy of Progabide, making it

difficult to demonstrate a statistically significant difference between the treatment and

placebo groups.

Possible Causes:

Natural Fluctuation of Seizure Frequency: Epilepsy is a variable condition, and seizure

frequency can change spontaneously.

Increased Adherence and Monitoring: The structured environment of a clinical trial often

leads to better adherence to all medications and closer monitoring, which can improve

outcomes in both groups.

Patient Expectation: The hope of receiving a new, effective treatment can lead to a

perceived or real improvement in seizure control.

Troubleshooting Steps:
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Strict Patient Selection: Enroll patients with a stable and sufficiently high baseline seizure

frequency to minimize the impact of natural fluctuations.

Adequate Baseline Period: A baseline period of at least 4-8 weeks is recommended to

establish a reliable seizure frequency before randomization.

Blinding Integrity: Ensure that both patients and investigators remain blinded to the

treatment allocation to minimize expectation bias.

Standardized Seizure Diaries: Use a standardized and well-defined method for patients to

record their seizures to ensure consistency in reporting.

Issue: Inconsistent Efficacy Results Across Study Participants

Problem: A wide variability in patient response to Progabide can complicate the

interpretation of trial results.

Possible Causes:

Epilepsy Syndrome Heterogeneity: Different epilepsy syndromes may respond differently

to a GABAergic agent like Progabide.

Concomitant Medications: As noted, Progabide can interact with other anti-seizure drugs,

potentially altering their efficacy and contributing to variable outcomes.

Genetic Factors: Individual differences in GABA receptor subtypes or drug metabolism

could influence patient response.

Troubleshooting Steps:

Stratified Randomization: Consider stratifying patients by epilepsy syndrome or baseline

seizure severity to ensure a balanced distribution between treatment arms.

Pharmacokinetic Sub-study: Include a pharmacokinetic sub-study to investigate the

relationship between Progabide plasma concentrations, concomitant drug levels, and

clinical response.
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Pharmacogenomic Analysis: If feasible, collect DNA samples to explore potential genetic

markers associated with treatment response.

Data Presentation
Table 1: Summary of Progabide Adjunctive Therapy Clinical Trials

Study

Reference

Number of

Patients
Seizure Type(s)

Progabide Daily

Dose

Key Efficacy

Outcome

Unnamed Study 20

Partial,

Secondary

Generalized,

Generalized

~30 mg/kg

48-100% seizure

reduction in 9/20

patients.

Unnamed Study 11 Complex Partial ~2100 mg

>50% seizure

reduction in 1

patient.

Unnamed Study 15

Partial,

Generalized,

Secondary

Generalized

19.3-36 mg/kg

88-97% seizure

reduction in 6

patients.

Unnamed Study 36
Partial,

Generalized
20-30 mg/kg

>50% seizure

reduction in 47%

of cases.

Unnamed Study 51 Not specified 30-40 mg/day

~50% seizure

reduction in 18

patients.

Table 2: Summary of Progabide Monotherapy Clinical Trial
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Study

Reference

Number of

Patients
Seizure Type(s)

Progabide

Treatment

Duration

Key Efficacy

Outcome

Unnamed Study
40 (27

completed)
Complex Partial Up to 12 months

Therapeutic

effect in 9

patients on

monotherapy.

Table 3: Common Adverse Events in Progabide Clinical Trials

Adverse Event Frequency Severity Notes

Drowsiness/Somnolen

ce
Common Mild to Moderate Often transient.

Insomnia Common Mild

Nausea Common Mild

Tremors Less Frequent Mild

Dry Mouth Less Frequent Mild

Equilibrium Issues Less Frequent Mild

Elevated Liver

Enzymes

Less Frequent but

Serious
Can be severe

Requires monitoring

and may necessitate

drug withdrawal.

Table 4: Key Pharmacokinetic Parameters of Progabide in Humans
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Parameter Value Reference

Time to Peak (Tmax) 2-3 hours

Elimination Half-life 10-12 hours

Bioavailability ~60%

Protein Binding 95%

Metabolism Hepatic

Experimental Protocols
Protocol 1: Add-on, Double-Blind, Placebo-Controlled Trial for Refractory Focal Epilepsy

Patient Screening and Selection:

Inclusion criteria: Adults (18-65 years) with a confirmed diagnosis of focal epilepsy,

experiencing at least four seizures per month despite stable treatment with 1-2 approved

anti-seizure medications for at least 3 months.

Exclusion criteria: History of severe liver disease, pregnant or breastfeeding women,

known allergy to GABAergic compounds.

Baseline Phase (8 weeks):

Patients continue their existing anti-seizure medication regimen.

Patients or their caregivers maintain a detailed seizure diary to establish a stable baseline

seizure frequency.

Randomization:

Eligible patients are randomized in a 1:1 ratio to receive either Progabide or a matching

placebo.

Treatment Phase (12 weeks):
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Titration (2 weeks): Progabide is initiated at a low dose (e.g., 10 mg/kg/day) and gradually

titrated up to the target dose (e.g., 30 mg/kg/day) to improve tolerability.

Maintenance (10 weeks): Patients remain on the target dose of Progabide or placebo in

addition to their ongoing anti-seizure medications.

Seizure diaries are continued throughout this phase.

Efficacy and Safety Assessments:

Primary efficacy endpoint: Percentage change in seizure frequency from baseline.

Secondary endpoints: Responder rate (proportion of patients with a ≥50% reduction in

seizures), seizure-free days.

Safety assessments: Regular monitoring of vital signs, adverse events, and liver function

tests (e.g., ALT, AST) at baseline and regular intervals during the treatment phase.

Washout/Tapering Phase (2 weeks):

The study drug (Progabide or placebo) is gradually tapered down to avoid withdrawal

symptoms.

Protocol 2: Seizure Diary and Frequency Assessment

Patient/Caregiver Training:

Provide comprehensive training on how to recognize and classify different seizure types

experienced by the patient.

Explain the importance of accurate and timely recording of all seizure events.

Diary Content:

The diary should include fields for:

Date and time of each seizure.

Duration of the seizure.
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Description of the seizure (e.g., motor symptoms, loss of awareness).

Any potential triggers (e.g., missed medication, lack of sleep).

Post-ictal state (e.g., confusion, fatigue).

Data Collection and Review:

Patients/caregivers should record seizure information as soon as possible after an event.

Study personnel should review the seizure diaries with the patient at each study visit to

ensure completeness and accuracy.

The data from the diaries will be used to calculate the primary and secondary efficacy

endpoints.

Mandatory Visualizations
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Caption: Progabide's Mechanism of Action in the GABAergic Synapse.
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Phase 1: Screening & Enrollment

Phase 2: Baseline

Phase 3: Treatment

Phase 4: Follow-up & Analysis

Patient Identification

Informed Consent

Screening (Inclusion/Exclusion Criteria)

Enrollment

Baseline Data Collection
(Seizure Diary, etc.)

Randomization

Progabide Arm Placebo Arm

Follow-up Visits
(Safety & Efficacy)

Data Analysis

Results Reporting
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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